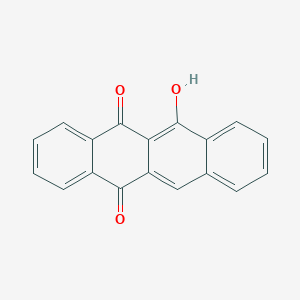![molecular formula C20H26N4O3S B5083660 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)
4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine, also known as PMSF, is a chemical compound that is commonly used in scientific research. It is a protease inhibitor that is used to prevent the degradation of proteins during various biochemical and physiological experiments.
Mechanism of Action
4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine works by irreversibly inhibiting serine proteases. It forms a covalent bond with the active site of the protease, which prevents the protease from cleaving proteins. 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine is particularly effective against trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects
4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine has a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of proteases, including trypsin, chymotrypsin, and thrombin. 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine has also been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine is that it is a highly effective protease inhibitor. It is also relatively easy to use, as it can be added directly to the reaction mixture. However, one limitation of 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine is that it is not effective against all proteases. It is also relatively expensive, which can be a limiting factor for some researchers.
Future Directions
There are several future directions for research involving 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine. One area of research is the development of new protease inhibitors that are more effective and less expensive than 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine. Another area of research is the use of 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine in combination with other protease inhibitors to achieve greater inhibition of protease activity. Finally, there is a need for more research into the physiological effects of 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine, particularly its effects on inflammation and other immune responses.
Conclusion
In conclusion, 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine is a highly effective protease inhibitor that is widely used in scientific research. It is synthesized by reacting 4-morpholineethanesulfonic acid with 2-methyl-5-(6-piperidin-1-ylpyridazin-3-yl)aniline in the presence of a base. 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine works by irreversibly inhibiting serine proteases, and has a number of biochemical and physiological effects. While 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine has some limitations, it remains an important tool for researchers in a variety of fields.
Synthesis Methods
4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine is synthesized by reacting 4-morpholineethanesulfonic acid with 2-methyl-5-(6-piperidin-1-ylpyridazin-3-yl)aniline in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization and is obtained as a white crystalline powder.
Scientific Research Applications
4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine is widely used in scientific research as a protease inhibitor. It is commonly used to prevent the degradation of proteins during various biochemical and physiological experiments. 4-({2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine is used in a variety of applications, including protein purification, enzyme assays, and Western blotting.
properties
IUPAC Name |
4-[2-methyl-5-(6-piperidin-1-ylpyridazin-3-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-16-5-6-17(15-19(16)28(25,26)24-11-13-27-14-12-24)18-7-8-20(22-21-18)23-9-3-2-4-10-23/h5-8,15H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPIFYKUPWJVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCCC3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4,5-dibromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5083590.png)



![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083631.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)
![ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)

![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5083657.png)
![3,4-dimethoxy-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5083674.png)
![7-benzoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5083675.png)